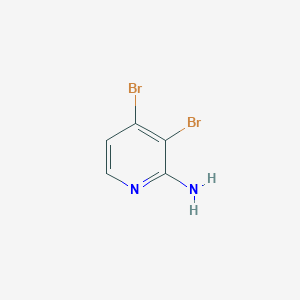

3,4-Dibromopyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2 . It is used in research and not intended for human or veterinary use.

Synthesis Analysis

The synthesis of pyridine derivatives, including 3,4-Dibromopyridin-2-amine, has been studied extensively. One method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another study discusses the efficient procedure for synthesizing different types of aminopyridine derivatives .Applications De Recherche Scientifique

Synthesis of Heterocyclic Phosphonates

3,4-Dibromopyridin-2-amine can be used in the synthesis of novel 3,4-dihydropyrimidin-2(1H)-one-phosphonates . This process involves a microwave-assisted three-component Biginelli reaction of β-ketophosphonates, aromatic or aliphatic aldehydes, and urea derivatives . The resulting compounds have potential applications in organic and medicinal chemistry .

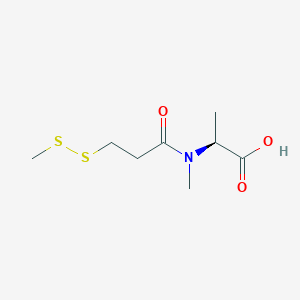

Bioisosteres of Natural α-Amino Acids

The synthesized α-aminophosphonates, as mentioned above, are bioisosteres of natural α-amino acids . Due to their structural similarity, they have potential applications as antibiotics, antiviral, or antitumor agents, as well as pesticides .

Industrial Applications

3,4-Dibromopyridin-2-amine, as a class of pyridine derivatives, has gained significant attention due to its potential industrial applications. However, the specific industrial applications are not detailed in the source.

Orientations Futures

The future directions in the research of pyridine derivatives, including 3,4-Dibromopyridin-2-amine, involve the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity . Another promising direction is the regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .

Mécanisme D'action

Target of Action

The primary target of 3,4-Dibromopyridin-2-amine is the pyridine ring . The ring is deactivated due to the presence of the electron-withdrawing nitrogen atom of the pyridine, which draws electron density towards it .

Mode of Action

3,4-Dibromopyridin-2-amine interacts with its targets through a nucleophilic aromatic substitution reaction (SAr) . The ammonia attacks carbon at the 4-position preferably, rather than the carbon at the 3-position as this position is more deactivated . This attack results in the breakage of the double bond, leading to a loss of aromaticity .

Biochemical Pathways

The affected pathway involves the formation of a carbanionic Meisenheimer intermediate . The bromine at the 4-position then leaves and the double bond reforms, resulting in the restoration of aromaticity in the ring . This results in a net substitution of Br with an NH2 group .

Result of Action

The result of the action of 3,4-Dibromopyridin-2-amine is the substitution of a bromine atom with an ammonia molecule on the pyridine ring . This changes the chemical structure of the compound, potentially altering its physical and chemical properties.

Propriétés

IUPAC Name |

3,4-dibromopyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLDPKNBHRCYRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615602 |

Source

|

| Record name | 3,4-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromopyridin-2-amine | |

CAS RN |

127321-90-8 |

Source

|

| Record name | 3,4-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)

![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)

![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)

![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)